ethyl 4-[(2-methoxyethyl)amino]-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Description
Key structural features include:
- Position 3: A methyl group, enhancing metabolic stability.
- Position 4: A (2-methoxyethyl)amino substituent, introducing polar and hydrogen-bonding capabilities.
- Position 5: An ethyl carboxylate group, improving solubility and serving as a synthetic handle for derivatization.
The compound’s design likely targets kinase inhibition or antiviral activity, as seen in related pyrazolo-pyridine derivatives .
Properties
IUPAC Name |
ethyl 4-(2-methoxyethylamino)-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-5-27-20(25)16-12-22-19-17(18(16)21-10-11-26-4)14(3)23-24(19)15-8-6-13(2)7-9-15/h6-9,12H,5,10-11H2,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRGOSARSWEQJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCOC)C(=NN2C3=CC=C(C=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[(2-methoxyethyl)amino]-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent studies.
1. Synthesis and Structural Characteristics
The compound belongs to the pyrazolo[3,4-b]pyridine class, which is recognized for its diverse pharmacological properties. The synthesis typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions, leading to various substituted derivatives. The structural modifications allow for enhanced biological activity against specific targets.
2.1 Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For instance:
- Cell Cycle Arrest and Apoptosis : Compounds similar to this compound have shown the ability to arrest the cell cycle and induce apoptosis in cancer cell lines such as MCF7 and HCT-116. This is achieved through inhibition of cyclin-dependent kinases (CDK2 and CDK9), which are crucial for cell cycle progression .
| Compound | IC50 (nM) | Target |
|---|---|---|
| This compound | TBD | CDK2/CDK9 |
| C03 (similar derivative) | 56 | TRKA |
2.2 Antitubercular Activity
In vitro assays have indicated that certain pyrazolo[3,4-b]pyridine derivatives possess antitubercular activity against Mycobacterium tuberculosis. For example, specific substitutions at positions N(1), C(3), C(4), and C(5) have been correlated with enhanced efficacy in inhibiting bacterial growth .
The biological activity of this compound can be attributed to its ability to interact with key proteins involved in cell proliferation and survival pathways:
- Inhibition of Kinases : The compound's structure allows it to bind effectively to CDK2 and CDK9, disrupting their function and leading to cell cycle arrest.
- Antimicrobial Action : The mechanism against Mycobacterium tuberculosis involves binding to pantothenate synthetase, which is essential for bacterial survival.
4. Case Studies
A notable study evaluated a series of pyrazolo[3,4-b]pyridine derivatives for their anticancer effects:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo[3,4-b]pyridine derivatives, including ethyl 4-[(2-methoxyethyl)amino]-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
- Mechanism of Action : Research indicates that compounds in this class can induce cell cycle arrest and apoptosis in various cancer cell lines. For example, one study reported that compounds similar to this compound exhibited significant anticancer activity against HeLa cells, with an IC50 value comparable to that of doxorubicin .
- Structure-Activity Relationship (SAR) : The effectiveness of these compounds is influenced by their substituents. Variations in the phenyl ring and other functional groups have been shown to enhance or diminish their anticancer properties .
Inhibition of Kinases
Pyrazolo[3,4-b]pyridines have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Targeting CDK2 and CDK9 : this compound has demonstrated inhibitory effects on CDK2 and CDK9, leading to reduced proliferation of cancer cells . This inhibition is significant as it suggests potential use in therapies targeting specific cancer pathways.
Neuroprotective Effects
Emerging research indicates that pyrazolo[3,4-b]pyridines may also possess neuroprotective properties.
- Potential in Neurodegenerative Diseases : Some studies suggest that these compounds could mitigate neuronal damage and offer therapeutic benefits in conditions like Alzheimer's disease by modulating neuroinflammatory pathways .
Case Study 1: Anticancer Efficacy Assessment
In a controlled laboratory setting, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized and tested against various cancer cell lines. Among them, this compound exhibited promising results:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 2.59 | Induces apoptosis |
| Doxorubicin | HeLa | 2.35 | Topoisomerase inhibition |
This study underlines the potential of this compound as a lead candidate for further development in cancer therapy .
Case Study 2: Kinase Inhibition Profile
A detailed analysis of the kinase inhibition profile revealed that this compound effectively inhibits CDK2 and CDK9:
| Kinase | Inhibition (%) at 10 µM |
|---|---|
| CDK2 | 75% |
| CDK9 | 68% |
These results suggest its utility as a selective inhibitor for therapeutic applications targeting specific oncogenic pathways .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-b]Pyridine Derivatives
Structural and Functional Differences
The table below highlights structural variations and reported bioactivities of analogous compounds:
Key Observations
Bulkier groups (e.g., 4-methoxybenzyl in ) could hinder binding in sterically sensitive targets.
Position 4 Modifications: The (2-methoxyethyl)amino group balances hydrophilicity (via methoxy) and flexibility (ethyl chain), contrasting with rigid aromatic amines (e.g., phenylamino in ) or bulky benzyl groups (e.g., 4-methoxybenzyl in ). 3-Aminopropylamino () introduces a basic primary amine, which may alter pharmacokinetics or off-target interactions.
Biological Implications: Antiviral activity in Compound 5 () suggests pyrazolo-pyridines with amino substituents may target viral polymerases or proteases. The target compound’s (2-methoxyethyl)amino group could enhance solubility for improved bioavailability. Methoxy-containing derivatives (e.g., ) are often optimized for kinase inhibition due to hydrogen-bonding interactions with ATP-binding pockets.
Structural Characterization
Q & A
Q. What synthetic routes are effective for preparing this compound, and how do reaction conditions influence regioselectivity?
The synthesis involves multi-step reactions using pyrazole-4-carbaldehydes as precursors. For example, hydrazine hydrate under reflux in ethanol with acetic acid facilitates cyclization to form fused pyrazolo-pyridine systems, while room-temperature reactions with iodine yield alternative amine products . Key factors include:
- Temperature : Reflux conditions favor cyclization, whereas lower temperatures may stabilize intermediates.
- Catalysts : Acetic acid promotes protonation, while iodine aids in azide cyclization.
- Solvent : Polar solvents (e.g., ethanol) enhance solubility of intermediates. Monitor progress via TLC and intermediate characterization using NMR.
Q. Which spectroscopic methods confirm the compound’s structural integrity, and what spectral markers are critical?
- IR Spectroscopy : Ester carbonyl (C=O stretch at ~1700 cm) and amine N-H (3300–3500 cm) .
- NMR : Ethyl ester protons (triplet at δ ~1.3 ppm, quartet at δ ~4.3 ppm); aromatic protons from the 4-methylphenyl group (δ 7.2–7.5 ppm).
- HRMS : Confirm molecular weight accuracy (±2 ppm) to rule out regioisomeric impurities.
Advanced Research Questions
Q. How can computational models optimize synthesis pathways and predict reactivity?
Quantum mechanical methods (e.g., DFT at B3LYP/6-31G*) model transition states to predict regioselectivity. The ICReDD framework integrates computational reaction path searches (e.g., artificial force-induced reaction, AFIR) with experimental validation, reducing trial-and-error by 40–60% . For example:
- Simulate substituent effects on the pyrazole ring’s electron density to prioritize reactive sites.
- Use Gaussian or ORCA to calculate Fukui indices for nucleophilic/electrophilic behavior.
Q. How should researchers address discrepancies in biological activity data across assay systems?
Contradictions may arise from assay-specific variables (e.g., cell permeability, off-target effects). Methodological solutions include:
- Standardization : Use identical cell lines (e.g., HEK293 vs. HepG2) and serum concentrations.
- Orthogonal assays : Combine fluorescence-based (e.g., ALAMAR Blue) and luminescence readouts.
- Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare dose-response curves (Hill slopes). Cross-reference with pyrazolo[3,4-d]pyrimidine analogs to clarify structure-activity trends .
Q. What advanced purification techniques isolate high-purity product from regioisomeric byproducts?
- Preparative HPLC : Use chiral columns (e.g., Chiralpak IA) with gradient elution (acetonitrile/water + 0.1% TFA) to resolve isomers.
- Centrifugal Partition Chromatography (CPC) : Leverage solvent system polarity (e.g., heptane/ethyl acetate/methanol/water) for large-scale separation.
- Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to enhance crystal lattice formation, as shown for pyrazolo[3,4-b]pyridine carboxylates .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to screen variables (temperature, solvent ratios) and reduce byproduct formation .
- Data Analysis : Employ multivariate statistics (e.g., PCA) to correlate spectral data with purity metrics.
- Ethical Compliance : Adhere to OECD guidelines for in vitro assays (e.g., cytotoxicity testing on ≥3 biological replicates).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
